Di-sec-butyl phthalate

描述

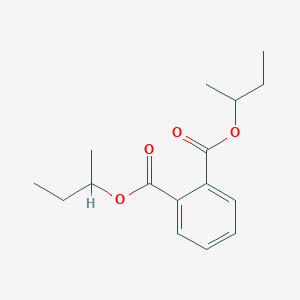

Di-sec-butyl phthalate (DBP) is a colorless to faint yellow viscous liquid . It is an organic compound commonly used as a plasticizer due to its low toxicity and wide liquid range . It is also used as an additive in special paints and adhesives . The chemical formula of DBP is C16H22O4 .

Synthesis Analysis

DBP is synthesized by the esterification of phthalic anhydride with normal butyl alcohol (n-butanol), in the presence of concentrated sulfuric acid as a catalyst at a temperature range from 120°C to 150°C . The reaction takes place in a liquid state with a moderate temperature and at atmospheric pressure .Molecular Structure Analysis

The molecular structure of DBP is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of DBP is 278.3435 .Chemical Reactions Analysis

DBP can undergo various chemical reactions. For instance, it can react with H3O+, O2+, and NO+ ions to produce characteristic primary ion products . For phthalates with longer alkyl chains, mainly DPP and DBP, a secondary dissociation channel triggered by the McLafferty rearrangement was also observed .Physical And Chemical Properties Analysis

DBP has a boiling point of 340°C and a melting point of -35°C . It is insoluble in water . The relative density of DBP is 1.0459 . The vapor pressure of DBP is less than 0.01 .科学研究应用

Disruption of Sex Differentiation in Fish : Research indicates that Di-n-butyl phthalate can disrupt sex differentiation processes in European pikeperch, leading to feminization and delayed testicular development (Jarmołowicz et al., 2013).

Inhibition of Algae Growth and Photosynthesis : It has been found to inhibit the growth and photosynthesis of algae, which could impact plant growth. The IC50 values for this effect might be underestimated due to the substance's tendency to attach to surfaces (Melin & Egnéus, 1983).

Metabolization by Soil Bacteria : Soil bacteria use Di- and mono-n-butyl phthalate as carbon sources, metabolizing phthalic acid through protocatechuic acid via 3,4-dioxygenative ring cleavage (Engelhardt & Wallnöfer, 1978).

Hormonal Disruption : Studies have shown that DBP, MBP, and DEHP, used in plastics, exhibit significant antiandrogenic and androgenic activities, potentially disrupting multiple hormonal receptors. This finding suggests the need for consideration in human health risk assessments (Shen et al., 2009).

Anti-androgenic Effects in Fetal Rat Testis : Diisobutyl phthalate (DiBP) has comparable anti-androgenic effects to di-n-butyl phthalate (DBP) in fetal rat testis, particularly notable at GD 20/21 (Borch et al., 2006).

Improved Biodegradation in Reactors : Using Micrococcus sp. in sequencing batch reactors has been shown to improve di-n-butyl phthalate removal efficiency by about 85 percent and shorten the reactor start-up time (Hu, Yang & Wang, 2015).

Human Health Risk Assessments : The widespread use of phthalates in various products, due to their developmental toxicity and estrogenic endocrine disrupting activity, poses potential health risks (Chen et al., 2014).

Impairment of Oocyte Development in Mice : Exposure to DBP impairs meiotic competence and development in mouse oocytes, posing potential human health risks (Li et al., 2019).

安全和危害

未来方向

Phthalates, including DBP, have been detected in a variety of aquatic situations, including surface water, groundwater, drinking water, and wastewater . Therefore, developing energy-efficient and effective technologies to eliminate these harmful substances from the atmosphere has become more important and urgent . Future research directions include the development of novel adsorption materials for extraction of trace phthalates in water and the application of carbon nanotubes, magnetic carbon nanotubes, graphene oxide, electrospun nanofibers .

属性

IUPAC Name |

dibutan-2-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-5-11(3)19-15(17)13-9-7-8-10-14(13)16(18)20-12(4)6-2/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPGVMADJBQOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290301 | |

| Record name | di-sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-sec-butyl phthalate | |

CAS RN |

4489-61-6 | |

| Record name | NSC67890 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | di-sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

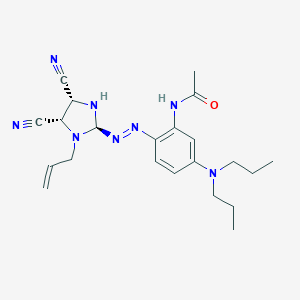

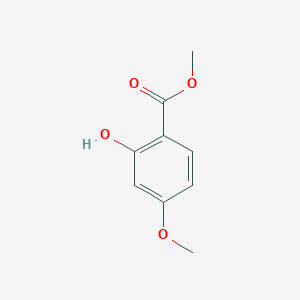

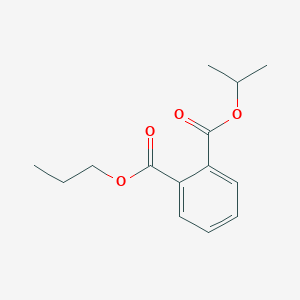

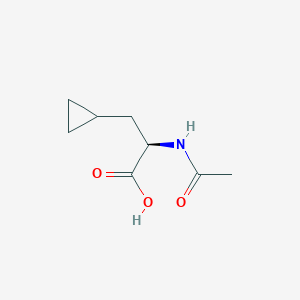

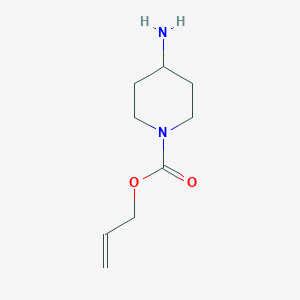

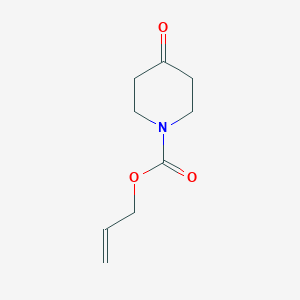

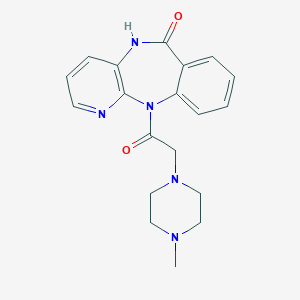

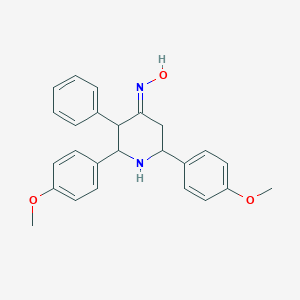

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)

![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)